

# Preclinical Research on SOM3355 for Huntington's Disease: A Technical Guide

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## Compound of Interest

Compound Name: P-3355

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## Executive Summary

SOM3355 (bevantolol hydrochloride) is a repurposed investigational therapy currently in late-stage clinical development for the treatment of chorea and other symptoms associated with Huntington's disease (HD). Identified through an artificial intelligence-driven screening process, SOM3355 exhibits a novel multimodal mechanism of action, combining the inhibition of vesicular monoamine transporters 1 and 2 (VMAT1 and VMAT2) with selective  $\beta$ 1-adrenergic blockade. This dual action aims to address not only the motor symptoms of HD, such as chorea, but also the behavioral and psychiatric manifestations of the disease. While extensive clinical trial data is available, detailed quantitative results and specific protocols from the core preclinical studies have not been widely published. This guide synthesizes the available information on the preclinical rationale and mechanism of action of SOM3355, supplemented with representative experimental protocols and the extensive clinical data that has guided its development.

## Introduction to SOM3355 and its Novel Mechanism of Action

Huntington's disease is a progressive neurodegenerative disorder characterized by motor, cognitive, and psychiatric disturbances. A key pathological feature is the overactivity of

dopaminergic signaling in the brain, which contributes significantly to the development of chorea, the hallmark involuntary movements of HD.

SOM3355, the hydrochloride salt of bevantolol, was originally developed as a cardioselective  $\beta_1$ -adrenoceptor antagonist for the treatment of hypertension.[1] SOM Biotech utilized its proprietary AI platform to identify bevantolol as a potent VMAT2 inhibitor, a key target for managing chorea.[2][3] Unlike other VMAT2 inhibitors, SOM3355 also inhibits VMAT1 and retains its selective  $\beta_1$ -adrenergic blocking activity, giving it a unique therapeutic profile.[4]

The proposed mechanism for SOM3355's therapeutic effect in HD is twofold:

- **VMAT1 and VMAT2 Inhibition:** By inhibiting VMAT1 and VMAT2, SOM3355 reduces the packaging of monoamines, such as dopamine, into synaptic vesicles. This leads to a decrease in the amount of dopamine released into the synapse, thereby dampening the overactive signaling that causes chorea.[4][5]
- **Selective  $\beta_1$ -Adrenergic Blockade:** The  $\beta_1$ -adrenergic blocking activity of SOM3355 is thought to contribute to the management of behavioral and psychiatric symptoms associated with HD, such as anxiety.[4]

This multimodal approach suggests that SOM3355 may offer a broader therapeutic benefit than existing treatments for HD, which primarily target VMAT2 and are associated with significant neuropsychiatric side effects.[4]

## Preclinical Evidence

While specific quantitative data and detailed protocols from the preclinical studies of SOM3355 in the context of Huntington's disease are not publicly available, company communications and publications have confirmed the following key preclinical findings:

- **In Vitro Functional Studies:** These studies confirmed the inhibitory activity of SOM3355 at the VMAT2 transporter.[6][7]
- **In Vivo Studies:** Preclinical in vivo studies demonstrated that SOM3355 is brain penetrant, a crucial characteristic for a centrally acting therapeutic.[6][7] Furthermore, these studies indicated that SOM3355 did not induce catalepsy in rats, a common side effect observed with other VMAT2 inhibitors like tetrabenazine, even at high doses.[7]

The promising results from these preclinical evaluations supported the direct progression of SOM3355 into Phase 2a clinical trials.[\[7\]](#)

## Data Presentation: Clinical Efficacy and Safety of SOM3355

In the absence of detailed preclinical data, this section summarizes the key quantitative outcomes from the Phase 2a and Phase 2b clinical trials of SOM3355 in patients with Huntington's disease.

### Table 1: Efficacy of SOM3355 in Reducing Chorea (Phase 2a Study)

Efficacy Endpoint	Placebo	SOM3355 (100 mg BID)	SOM3355 (200 mg BID)	p-value (200 mg BID vs. Placebo)
Mean Change from Baseline in Total Maximal Chorea (TMC) Score	-	-	-1.14	0.0224[8][9]
Patients with $\geq 2$ point improvement in TMC Score	41.4%[4]	-	75.9% (any dose)[4]	0.0156 (any dose vs. placebo)[1]
Patients with $\geq 3$ point improvement in TMC Score	-	28.6%[10]	-	-
Patients with $\geq 4$ point improvement in TMC Score	-	25.0%[10]	-	-
Patients with $\geq 5$ point improvement in TMC Score	-	17.9%[10]	-	-
Patients with $\geq 6$ point improvement in TMC Score	-	10.7%[10]	-	-
Improvement in Clinical Global Impression of Change (CGI-C)	31%[7]	-	>70% (any dose) [7]	-

Improvement in Patient Global Impression of Change (PGI-C)	31% <a href="#">[7]</a>	-	>70% (any dose) <a href="#">[7]</a>	-
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BID: twice daily

**Table 2: Efficacy of SOM3355 in Reducing Chorea (Phase 2b Study)**

Efficacy Endpoint	Placebo	SOM3355 (600 mg/day)	p-value
Mean Change from Baseline in Total Maximal Chorea (TMC) Score	-	-3.46	0.04 <a href="#">[11]</a>

**Table 3: Safety and Tolerability of SOM3355**

Adverse Events	Observations
Common Adverse Events	Mild to moderate; included headache, fatigue, nausea, and vomiting. <a href="#">[12]</a>
Neuropsychiatric Side Effects	No worsening of depression or suicidal thoughts. <a href="#">[11]</a> <a href="#">[13]</a>
Other Side Effects	No somnolence or akathisia reported. <a href="#">[13]</a>
Biomarker of VMAT2 Inhibition	Mild elevation in plasma prolactin levels, consistent with VMAT2 inhibition. <a href="#">[9]</a> <a href="#">[10]</a>

## Experimental Protocols

As the specific protocols used in the preclinical evaluation of SOM3355 have not been published, this section provides detailed methodologies for key types of experiments that are standard in the preclinical assessment of VMAT2 inhibitors for Huntington's disease.

## In Vitro VMAT2 Inhibition Assay (Radioligand Binding)

Objective: To determine the binding affinity ( $K_i$ ) of SOM3355 for the VMAT2 transporter.

Methodology:

- Membrane Preparation:
  - Homogenize rat striatal tissue (a brain region rich in VMAT2) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  - Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  - Centrifuge the resulting supernatant at high speed to pellet the membranes containing VMAT2.
  - Wash the membrane pellet and resuspend it in an appropriate assay buffer.
  - Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
- Binding Reaction:
  - In a 96-well plate, combine the membrane preparation with a fixed concentration of a radiolabeled VMAT2 ligand (e.g., [ $^3$ H]dihydrotetrabenazine).
  - Add varying concentrations of unlabeled SOM3355.
  - To determine non-specific binding, include control wells with an excess of a known high-affinity, unlabeled VMAT2 ligand.
  - Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to allow the binding to reach equilibrium.
- Separation and Detection:
  - Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the free radioligand.

- Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
- Measure the radioactivity retained on the filters using a liquid scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting the non-specific binding from the total binding.
  - Plot the percentage of specific binding against the logarithm of the SOM3355 concentration.
  - Determine the IC<sub>50</sub> value (the concentration of SOM3355 that inhibits 50% of the specific binding of the radioligand).
  - Calculate the K<sub>i</sub> value using the Cheng-Prusoff equation.

## In Vivo Assessment of Motor Function in a Huntington's Disease Animal Model

Objective: To evaluate the efficacy of SOM3355 in improving motor deficits in a transgenic animal model of Huntington's disease (e.g., R6/2 or zQ175 mouse models).

Methodology:

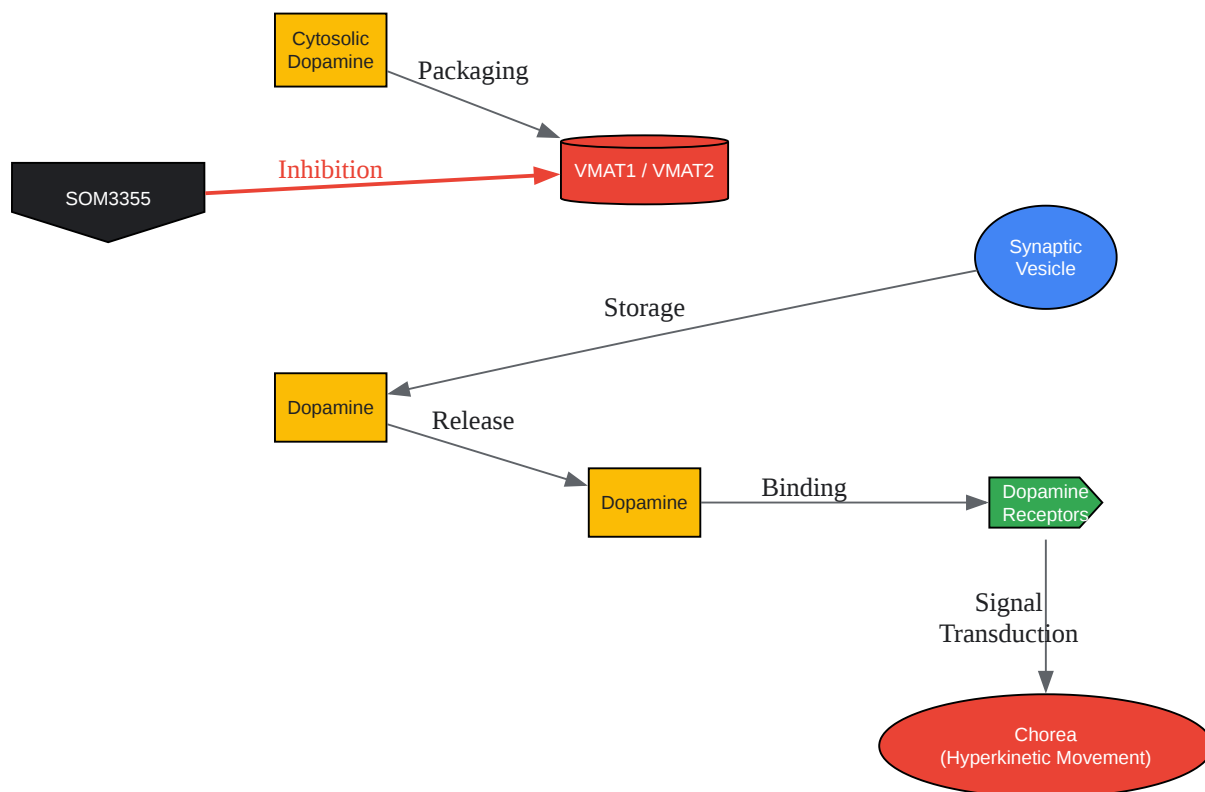
- Animal Model:
  - Use a well-characterized transgenic mouse model of HD (e.g., R6/2) and age-matched wild-type littermates as controls.
  - House the animals under standard laboratory conditions with ad libitum access to food and water.
- Drug Administration:
  - Administer SOM3355 or vehicle control to the animals via an appropriate route (e.g., oral gavage) at various doses.

- The treatment period should be of sufficient duration to observe potential therapeutic effects.
- Behavioral Testing (Motor Function):
  - Rotarod Test: Place the mice on a rotating rod with accelerating speed and record the latency to fall. This test assesses motor coordination and balance.
  - Grip Strength Test: Measure the forelimb and hindlimb grip strength using a grip strength meter. This test evaluates muscle strength.
  - Open Field Test: Place the mice in an open arena and record their locomotor activity (e.g., distance traveled, speed, rearing frequency) using an automated tracking system. This test can reveal hyperactivity or hypoactivity.
- Data Analysis:
  - Compare the performance of the SOM3355-treated HD mice to the vehicle-treated HD mice and wild-type controls.
  - Use appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of any observed differences.

## Visualizations: Signaling Pathways and Development Workflow

### Proposed Signaling Pathway of SOM3355 in Huntington's Disease

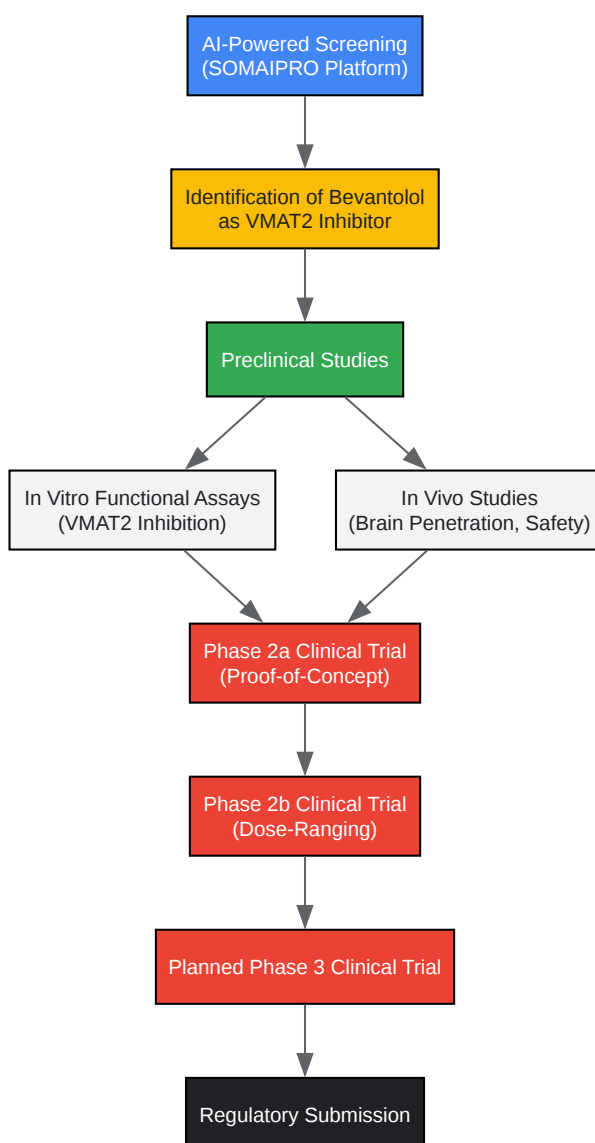




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Caption: Proposed mechanism of action of SOM3355 in reducing chorea.

## Logical Workflow of SOM3355 Development for Huntington's Disease



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Caption: Development workflow of SOM3355 for Huntington's disease.

## Conclusion

SOM3355 represents a promising therapeutic candidate for Huntington's disease with a unique multimodal mechanism of action. While the detailed preclinical data remains largely proprietary, the progression of SOM3355 to late-stage clinical trials, based on positive preclinical and clinical findings, underscores its potential. The available clinical data demonstrates a significant reduction in chorea with a favorable safety profile, notably lacking the severe neuropsychiatric side effects associated with current VMAT2 inhibitors. Future publications of the

comprehensive preclinical data package will be invaluable to the scientific community for a complete understanding of SOM3355's pharmacological profile. The ongoing and planned clinical studies will be critical in ultimately defining the therapeutic role of SOM3355 in the management of Huntington's disease.

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